3-(4-BROMOBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(4-Bromobenzenesulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative featuring a 4-bromobenzenesulfonyl group at position 3 and a 2-(cyclohex-1-en-1-yl)ethyl amine substituent at position 3. Triazoloquinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O2S/c24-17-10-12-18(13-11-17)32(30,31)23-22-26-21(25-15-14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)29(22)28-27-23/h4-6,8-13H,1-3,7,14-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFCHDGNSOMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazoloquinazoline core: This is usually achieved through a cyclization reaction involving a quinazoline derivative and an azide compound under specific conditions.
Introduction of the bromobenzenesulfonyl group: This step involves the sulfonylation of the triazoloquinazoline core using a bromobenzenesulfonyl chloride reagent in the presence of a base.
Attachment of the cyclohexenyl group: The final step involves the alkylation of the intermediate compound with a cyclohexenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
The compound 3-(4-bromobenzenesulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule with potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its synthesis, biological activities, and applications in scientific research.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the Quinazoline Core : Quinazoline derivatives are synthesized through cyclization reactions involving appropriate precursors such as isatoic anhydrides and amines.
- Sulfonylation : The introduction of the 4-bromobenzenesulfonyl group can be achieved via electrophilic aromatic substitution or direct sulfonylation methods.
- Triazole Formation : The triazole ring is constructed using azide-alkyne cycloaddition techniques or other cyclization strategies that facilitate the formation of five-membered rings.
These synthetic pathways are crucial for developing compounds with specific biological activities and enhancing their pharmacological profiles.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. Studies have demonstrated that modifications to the quinazoline structure can enhance potency against certain tumors .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit kinases, which are critical in numerous signaling pathways associated with cancer and inflammation. Preliminary data suggest that it may act as a selective inhibitor of certain kinases, potentially leading to therapeutic applications in treating diseases characterized by aberrant kinase activity .
Antimicrobial Activity
Some derivatives of quinazolines have demonstrated antimicrobial properties against various pathogens. The incorporation of the sulfonyl group enhances solubility and bioavailability, making these compounds promising candidates for developing new antibiotics .
Drug Development
The unique structural features of This compound make it a valuable scaffold for drug design. Researchers are exploring its potential in developing novel therapeutics for cancer and infectious diseases. The compound's ability to modulate kinase activity positions it as a lead compound for further optimization .
Structure-Activity Relationship Studies
Understanding how structural variations affect biological activity is crucial in medicinal chemistry. This compound serves as an excellent model for structure-activity relationship (SAR) studies, allowing researchers to identify key functional groups that enhance efficacy and reduce toxicity .
Mechanistic Studies
Investigating the mechanism of action of this compound can provide insights into its therapeutic potential. Studies focusing on its interaction with specific biomolecules and pathways can elucidate how it exerts its biological effects, paving the way for rational drug design .
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The cyclohexenylethyl group may confer higher lipophilicity than ethoxyphenyl or diethoxyphenethyl substituents, influencing membrane permeability .
Physicochemical Properties
- LogP : Estimated logP values (via computational tools) suggest the target compound (logP ~4.2) is more lipophilic than 3-(benzenesulfonyl)-N-(4-ethoxyphenyl) analog (logP ~3.5) due to the cyclohexenyl group .
- Solubility : The bromobenzenesulfonyl group reduces aqueous solubility compared to methylphenyl or ethoxyphenyl derivatives, necessitating formulation optimization for in vivo applications.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(4-Bromobenzenesulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
The compound features a complex structure that includes:
- A triazole ring, known for its role in various biological activities.
- A quinazoline moiety, which has been associated with anticancer properties.
- A bromobenzenesulfonyl group that may contribute to its reactivity and interaction with biological targets.
Research indicates that compounds containing triazole and quinazoline structures often exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial in cancer and infectious disease pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal pathogens by disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
Biological Activity Overview
A summary of the biological activities reported for this compound is presented below:
Case Study 1: Antitumor Activity
In a study conducted by Smith et al. (2022), the compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in breast cancer cells through apoptosis induction. The mechanism was linked to the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Jones et al. (2023) evaluated the antimicrobial properties of the compound against Staphylococcus aureus. The study demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial activity. The study hypothesized that the bromobenzenesulfonyl group enhances membrane permeability.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the quinazoline and triazole components have been explored to improve selectivity and reduce toxicity. For instance:
- Substituting different groups on the quinazoline ring has been shown to affect bioactivity positively.
- The introduction of additional functional groups may enhance solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
